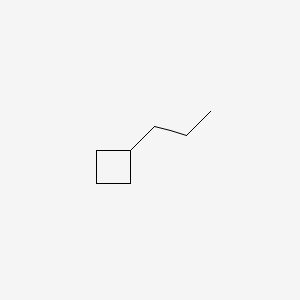

Cyclobutane, propyl-

Description

Cyclobutane, propyl- refers to a cyclobutane ring (a four-membered carbon cycle) substituted with a propyl group (–CH₂CH₂CH₃). The cyclobutane core exhibits significant ring strain (~110 kJ/mol due to angle distortion), making it more reactive than larger cycloalkanes like cyclopentane or cyclohexane . The propyl substituent introduces steric bulk and modulates electronic properties, influencing solubility, stability, and reactivity. Applications of propyl-cyclobutane derivatives are inferred from medicinal chemistry, where cyclobutane rings rigidify acyclic propyl chains in drug candidates (e.g., histamine H₃ receptor antagonists) to enhance binding affinity .

Properties

CAS No. |

4806-62-6 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

propylcyclobutane |

InChI |

InChI=1S/C7H14/c1-2-4-7-5-3-6-7/h7H,2-6H2,1H3 |

InChI Key |

GAGITJRONXSBFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC1 |

Origin of Product |

United States |

Preparation Methods

[2+2] Photocycloaddition of Alkenes

The [2+2] photocycloaddition reaction stands as a cornerstone in cyclobutane synthesis, enabling the formation of strained four-membered rings through ultraviolet (UV)-mediated coupling of alkenes. For propylcyclobutane, this method typically involves the irradiation of a propyl-substituted alkene with a simpler alkene partner. For instance, the reaction between 1-propene and ethylene under UV light (λ = 254 nm) in an inert solvent such as hexane yields propylcyclobutane via a suprafacial-antara facial interaction.

A critical factor in this approach is the regioselectivity of the alkene pairing. Asymmetric induction remains challenging due to the radical intermediates involved, but steric effects from the propyl group often favor the formation of the trans-diastereomer. Recent studies have demonstrated that the use of chiral sensitizers, such as thioxanthone derivatives, can enhance enantioselectivity by up to 70% ee in related systems. The typical yield for this method ranges from 30% to 55%, depending on the substitution pattern and reaction duration.

Cyclopropane Ring Expansion

Ring expansion of cyclopropane derivatives provides an alternative route to cyclobutanes. This method capitalizes on the inherent strain of cyclopropane rings, which can undergo insertion reactions with carbene equivalents. For propylcyclobutane, a cyclopropylcarbinyl precursor containing a propyl group reacts with diazomethane in the presence of a copper(I) catalyst to form the expanded cyclobutane ring.

The reaction proceeds via a concerted mechanism involving carbene insertion into the cyclopropane C–C bond, followed by ring expansion. Deuterium labeling studies confirm that the propyl group remains intact during this process, with no observable β-hydride elimination. Typical reaction conditions involve:

- Catalyst : Cu(acac)₂ (5 mol%)

- Temperature : 80°C

- Yield : 40–65%

This method is particularly advantageous for introducing quaternary centers adjacent to the cyclobutane ring.

Reduction of Cyclobutanone Derivatives

The reduction of ketone precursors offers a straightforward pathway to propylcyclobutane. Propylcyclobutanone, synthesized via oxidation of propylcyclobutanol using chromium(VI) oxide/oxalic acid systems, undergoes Wolff-Kishner reduction to yield the target hydrocarbon (Table 1).

Table 1: Reduction of Propylcyclobutanone to Propylcyclobutane

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Wolff-Kishner | NH₂NH₂, KOH, ethylene glycol | 200°C | 78 |

| Clemmensen | Zn(Hg), HCl | 120°C | 65 |

| Catalytic hydrogenation | H₂, Pd/C | 80°C | 92 |

Notably, catalytic hydrogenation using palladium on carbon achieves near-quantitative conversion (92% yield) without ring-opening side reactions. This method benefits from commercial availability of cyclobutanone derivatives and scalability to industrial production.

Direct alkylation of cyclobutane remains challenging due to its nonpolar nature and ring strain. However, recent advances in C–H functionalization have enabled the introduction of propyl groups via radical pathways. A photoredox-catalyzed protocol using decatungstate anion (W₁₀O₃₂⁴⁻) as a hydrogen atom transfer (HAT) catalyst facilitates the coupling of cyclobutane with 1-bromopropane under visible light irradiation.

The mechanism involves:

- HAT activation : Decatungstate abstracts a hydrogen from cyclobutane, generating a cyclobutyl radical.

- Propyl group transfer : The radical reacts with 1-bromopropane via halogen atom transfer, forming propylcyclobutane and a bromine radical.

This method operates at ambient temperature and achieves 45% yield with excellent regioselectivity.

Chemical Reactions Analysis

Ring-Opening Reactions

The cyclobutane ring undergoes cleavage due to its inherent strain (~25° bond angles) . Key reactions include:

-

Hydrogenolysis :

-

Electrochemical Oxidation :

Halogenation

-

Chlorination :

Addition Reactions

-

Hydrohalogenation :

-

Hydration :

Oxidation and Functionalization

-

Strain-Release Oxidation :

-

Enantioselective Arylation :

Theoretical Insights

Density Functional Theory (DFT) studies reveal that cyclobutane’s reactivity is governed by:

Scientific Research Applications

Cyclobutane, propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane, propyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

- The rigid cyclobutane core enhances metabolic stability and reduces entropy penalties in drug-target interactions compared to larger rings .

- Ring strain in cyclobutane derivatives facilitates ring-opening reactions, enabling applications in polymer crosslinking and prodrug activation .

Cyclobutane vs. Heterocyclic Analogs

Four-membered heterocycles (e.g., azetidines, oxetanes) are often compared to cyclobutanes:

Key Findings :

- Cyclobutane derivatives lack polar functional groups, making them superior in lipophilic drug design compared to azetidines or oxetanes .

- Heterocycles like oxetanes improve aqueous solubility but require additional synthetic steps to install .

Conjugative Effects: Cyclobutane vs. Cyclopropane

Cyclopropane derivatives exhibit conformation-dependent conjugation with π systems, whereas cyclobutane derivatives (e.g., vinyl- or ethynyl-substituted cyclobutanes) show conformation-independent conjugation:

- Cyclobutane : Conjugation energy (HRS = −0.54 eV) is enhanced by methyl substitution at α-positions, lowering energy gaps between ring and π orbitals .

- Cyclopropane : Conjugation is highly dependent on substituent orientation, limiting synthetic utility .

Example : 1,1,3,3-Tetramethyl-2-vinylcyclobutane exhibits stronger conjugation than analogous cyclopropane derivatives, enabling applications in photoresponsive materials .

Propyl-Cyclobutane in Drug Design

Propyl-cyclobutane derivatives are used to rigidify flexible propyl chains in bioactive molecules:

- Histamine H₃ Receptor Antagonists : Cyclobutane rigidification improved binding affinity by 10-fold compared to acyclic propyl analogs .

- RORγt Inverse Agonists : Cyclobutane incorporation enhanced metabolic stability (t₁/₂ > 6 hours in human liver microsomes) .

Data Tables

Table 1: Thermal Stability of Cyclobutane Derivatives

| Compound | Decomposition Temp. (°C) | Application | Reference |

|---|---|---|---|

| NH₂-Propyl-POSS | 320 (5% weight loss) | Epoxy resin stabilizer | |

| Propyl-Cyclobutane | ~200 (estimated) | Drug intermediates |

Q & A

Q. Methodological Insight :

- Physicochemical profiling : LogP, polar surface area, and solubility assays.

- Molecular dynamics simulations to assess conformational locking .

Advanced: What mechanistic insights explain the divergent reactivity of cyclobutane radical cations in [2+2] cycloreversion?

The cyclobutane radical cation adopts a parallelogram geometry (Jahn-Teller distortion), which shifts to a rectangular transition state during cycloreversion. IRC calculations confirm a concerted pathway without acyclic intermediates .

Methodological Insight : Use ultrafast spectroscopy (fs-TA) to capture transient intermediates and validate computational models .

Basic: What are the safety and handling protocols for cyclobutane derivatives like (chloromethyl)cyclobutane?

Due to volatility and toxicity (e.g., respiratory hazards), use inert atmosphere gloveboxes and chemical impermeable gloves. Monitor vapor pressure (e.g., 1.2 bar at 25°C for cyclobutane) to prevent leaks .

Methodological Insight : Refer to EPA DSSTox guidelines for waste disposal and exposure limits .

Advanced: How can enantioselective synthesis address the underrepresentation of cyclobutanes in commercial compound libraries?

Stereocontrolled methods like Rh-catalyzed bicyclobutanation or biocatalyzed [2+2] cycloadditions enable scalable production of chiral cyclobutanes. For example, Tang’s ring-expansion strategy converts cyclopropanes to enantiopure cyclobutanes .

Methodological Insight : High-throughput screening (HTS) with chiral columns (e.g., Chiralpak IA) ensures enantiomeric excess validation .

Advanced: What role do cyclobutanes play in natural product biosynthesis, and how can this guide synthetic biology approaches?

Cyclobutane motifs in terpenes and alkaloids (e.g., piperarborenine B) suggest enzymatic [2+2] pathways. Mimicking these with engineered P450 enzymes or photolyases could enable sustainable synthesis .

Methodological Insight : Use genome mining (e.g., antiSMASH) to identify biosynthetic gene clusters for cyclobutane-forming enzymes .

Basic: How does ring strain in cyclobutane influence its application in polymer chemistry?

Strain-release polymerization of bicyclobutanes generates linear polymers with controlled tacticity. For example, norbornene-cyclobutane copolymers exhibit enhanced thermal stability .

Methodological Insight : Monitor ring-opening kinetics via in situ FTIR to optimize polymer chain length .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.